molecular formula C13H17N5S2 B11260863 Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperazine-1-carbodithioate

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperazine-1-carbodithioate

Cat. No.: B11260863
M. Wt: 307.4 g/mol
InChI Key: VZYBTQOSTCFHEF-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperazine-1-carbodithioate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of an imidazo[1,2-a]pyrimidine core, which is a fused bicyclic structure containing both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperazine-1-carbodithioate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route starts with the formation of a carbanion intermediate from malononitrile and an active methylene compound. This intermediate then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde, forming an olefin intermediate through a Knoevenagel reaction . The reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions in batch or continuous flow reactors. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperazine-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the imidazo[1,2-a]pyrimidine core and the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine-2-ylmethyl 4-methylpiperazine-1-carboxylate, while reduction can produce imidazo[1,2-a]pyrimidine-2-ylmethyl 4-methylpiperazine-1-thiol.

Scientific Research Applications

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperazine-1-carbodithioate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperazine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π stacking interactions with target proteins, leading to inhibition of enzyme activity or disruption of protein-protein interactions . These interactions can modulate various biological processes, making the compound a valuable tool for studying cellular pathways and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperazine-1-carbodithioate is unique due to the presence of the 4-methylpiperazine and carbodithioate groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for forming diverse chemical interactions, making it a versatile molecule for various applications.

Properties

Molecular Formula

C13H17N5S2

Molecular Weight

307.4 g/mol

IUPAC Name

imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperazine-1-carbodithioate

InChI

InChI=1S/C13H17N5S2/c1-16-5-7-17(8-6-16)13(19)20-10-11-9-18-4-2-3-14-12(18)15-11/h2-4,9H,5-8,10H2,1H3

InChI Key

VZYBTQOSTCFHEF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=S)SCC2=CN3C=CC=NC3=N2

Origin of Product

United States

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